L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups and a sequence of amino acids including lysine, ornithine, asparagine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling additives (e.g., N-hydroxybenzotriazole). After the assembly of the peptide chain, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable assembly of peptide chains. SPPS involves the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The use of automated peptide synthesizers can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diaminomethylidene groups or other functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked peptides, while reduction can result in the formation of reduced amino acid derivatives.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the production of specialized biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The peptide sequence can also interact with cell surface receptors or enzymes, modulating biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups
Properties
CAS No. |
872545-06-7 |
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Molecular Formula |
C39H75N21O9 |
Molecular Weight |
982.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H75N21O9/c40-14-2-1-8-21(41)29(62)55-22(9-3-15-51-36(43)44)30(63)56-23(10-4-16-52-37(45)46)32(65)59-26(20-28(42)61)34(67)60-19-7-13-27(60)33(66)57-24(11-5-17-53-38(47)48)31(64)58-25(35(68)69)12-6-18-54-39(49)50/h21-27H,1-20,40-41H2,(H2,42,61)(H,55,62)(H,56,63)(H,57,66)(H,58,64)(H,59,65)(H,68,69)(H4,43,44,51)(H4,45,46,52)(H4,47,48,53)(H4,49,50,54)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
FBRYFGPSEDJFJY-DUJSLOSMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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